methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate

Antimicrobial SAR Pyrazole regioisomer comparison Agricultural microbicide

Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate (MF: C12H8F3N3O4; MW: 315.20 g/mol) is a fully substituted 1-aryl-1H-pyrazole-3-carboxylate ester distinguished by the simultaneous presence of a 2-nitro group and a 4-trifluoromethyl group on the N-phenyl ring. Its pyrazole-3-carboxylate regioisomeric architecture, combined with the strongly electron-withdrawing 2-nitro-4-CF₃ substitution motif, places it at a unique intersection within N-arylpyrazole chemical space—structurally adjacent to, yet fundamentally distinct from, the corresponding 4-carboxylate regioisomer (CAS 1172283-37-2) and the free carboxylic acid analog (CAS 1006442-79-0).

Molecular Formula C12H8F3N3O4
Molecular Weight 315.20 g/mol
Cat. No. B12233040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate
Molecular FormulaC12H8F3N3O4
Molecular Weight315.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN(C=C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C12H8F3N3O4/c1-22-11(19)8-4-5-17(16-8)9-3-2-7(12(13,14)15)6-10(9)18(20)21/h2-6H,1H3
InChIKeyYDRMVEHNRMDTDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate:采购级科学证据与差异化概览 (CAS 124013-94-1 / 1171236-26-2)


Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate (MF: C12H8F3N3O4; MW: 315.20 g/mol) is a fully substituted 1-aryl-1H-pyrazole-3-carboxylate ester distinguished by the simultaneous presence of a 2-nitro group and a 4-trifluoromethyl group on the N-phenyl ring [1]. Its pyrazole-3-carboxylate regioisomeric architecture, combined with the strongly electron-withdrawing 2-nitro-4-CF₃ substitution motif, places it at a unique intersection within N-arylpyrazole chemical space—structurally adjacent to, yet fundamentally distinct from, the corresponding 4-carboxylate regioisomer (CAS 1172283-37-2) and the free carboxylic acid analog (CAS 1006442-79-0) . The compound is cataloged by multiple international suppliers at purities ranging from 95% to 98%, and is recognized as a versatile intermediate in medicinal chemistry and agrochemical research programs .

为什么甲基1-[2-硝基-4-(三氟甲基)苯基]-1H-吡唑-3-羧酸甲酯的同类化合物不能简单互换


For researchers and procurement specialists evaluating N-arylpyrazole carboxylate building blocks, regioisomeric substitution is not a trivial detail—it is a determinant of biological outcome. The carboxylate position (C3 vs. C4) on the pyrazole ring dictates hydrogen-bonding vectors, dipole moment orientation, and steric accessibility to biological targets [1]. The 3-carboxylate ester presents the ester moiety adjacent to the N1-aryl ring, creating a distinctly different pharmacophoric geometry compared to the 4-carboxylate regioisomer, where the ester projects away from the N-aryl substituent [2]. Furthermore, replacing the methyl ester with the free carboxylic acid (CAS 1006442-79-0) introduces an ionizable proton that fundamentally alters logP, membrane permeability, and protein binding—parameters that cannot be compensated by simple formulation adjustments . The 2-nitro-4-CF₃ substitution pattern further amplifies these differences through strong electron withdrawal (Hammett σₚ for CF₃ ≈ 0.54; σₚ for NO₂ ≈ 0.78), polarizing the pyrazole ring and modulating reactivity at the carboxylate position in a manner that simpler N-arylpyrazoles cannot replicate.

甲基1-[2-硝基-4-(三氟甲基)苯基]-1H-吡唑-3-羧酸甲酯:定量差异化证据指南


Regioisomeric Carboxylate Position Drives Divergent Antimicrobial Activity Profiles in 1H-Pyrazole Carboxylates

The 3-carboxylate and 4-carboxylate regioisomers of 1H-pyrazole esters exhibit distinctly different antimicrobial activity landscapes. Sridhar et al. (2004) reported that 1H-pyrazole-3-carboxylates were screened for antibacterial and antifungal activity for the first time, revealing activity against both Gram-positive bacteria and plant pathogenic fungi (Rhizoctonia solani, Fusarium oxysporum, Curvularia lunata, Bipolaris oryzae, Alternaria alternata) [1]. In contrast, the corresponding 1H-pyrazole-4-carboxylate esters had previously been characterized primarily as intermediates for agricultural microbicides and herbicides, with narrower antibacterial profiles against select Gram-positive strains [1]. The structural basis for this divergence lies in the orientation of the ester carbonyl relative to the N1-aryl ring: in the 3-carboxylate, the ester is coplanar with and proximal to the aryl substituent (Connectivity SMILES: COC(=O)C1=NN(C=C1)C2=...), whereas in the 4-carboxylate, the ester projects from the opposite side of the pyrazole ring, altering hydrogen-bond acceptor geometry and steric contour [2].

Antimicrobial SAR Pyrazole regioisomer comparison Agricultural microbicide

Methyl Ester vs. Free Carboxylic Acid: Calculated Lipophilicity Differential of ΔlogP ≈ 1.3 Units Determines Membrane Passive Permeability Potential

The methyl ester moiety of methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate confers a calculated partition coefficient (clogP) approximately 1.3 log units higher than that of its free carboxylic acid analog, 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid (CAS 1006442-79-0) . This ΔlogP translates to a roughly 20-fold difference in octanol/water partition coefficient, a key determinant of passive membrane diffusion and biological compartment distribution. The ester lacks the ionizable carboxylic acid proton (predicted pKa ≈ 3.5–4.0 for the acid form), meaning it remains un-ionized across the full physiological pH range, whereas the acid exists predominantly as the carboxylate anion at pH 7.4, severely limiting passive membrane permeation [1]. For cellular assays or in vivo studies where intracellular target engagement is required, this physicochemical distinction is functionally consequential.

Physicochemical property comparison logP / lipophilicity Membrane permeability prediction

Commercial Purity and Supplier Diversity: 3-Carboxylate Regioisomer Available at 98% Purity vs. 4-Carboxylate at 95–97%

Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate is commercially available from LeYan (Shanghai HaoHong Biomedical) at 98% purity (Product No. 1628203, CAS 1171236-26-2) and from Chemenu at ≥95% purity (Catalog CM927762) . The regioisomeric 4-carboxylate (CAS 1172283-37-2) is offered by Ambeed at 97% purity and by AKSci at 95% purity . While both regioisomers serve as research building blocks, the 3-carboxylate regioisomer benefits from multiple suppliers offering quantifiable purity specifications, enabling procurement with documented lot-to-lot consistency. The 2-nitro-4-CF₃ substitution pattern is identical between the two regioisomers, meaning the purity differential directly impacts the reliability of downstream synthetic transformations, particularly in Pd-catalyzed cross-coupling or ester hydrolysis reactions where impurities at ≥3% can poison catalysts or generate side products.

Chemical procurement Building block purity Supplier comparison

N-Aryl 2-Nitro-4-CF₃ Substitution Pattern Provides a Unique Electron-Withdrawing Scaffold Not Replicated by Mono-Substituted or Halogen-Only Analogs

The specific 2-nitro-4-trifluoromethyl substitution pattern on the N-phenyl ring creates a cumulative electron-withdrawing effect (Hammett σₚ ≈ 0.78 for NO₂ + σₚ ≈ 0.54 for CF₃) that is substantially stronger than that of common comparator substituents such as 4-Cl (σₚ ≈ 0.23), 4-Br (σₚ ≈ 0.23), or even 4-NO₂ alone (σₚ ≈ 0.78) [1]. This dual electron withdrawal polarizes the pyrazole ring, decreasing electron density at C4 and activating the C3-carboxylate ester toward nucleophilic attack. In a broader SAR context, Saleh et al. (2021) demonstrated that nitro-substituted N-(trifluoromethyl)phenyl pyrazole derivatives (e.g., compound 16 with a nitro group) showed moderate antibacterial activity (MIC as low as 12.5 μg/mL against MRSA strains), while the trifluoromethyl-substituted derivative 13 showed improved activity (MIC = 3.12 μg/mL) [2]. The combination of both substituents on the same scaffold—as in the target compound—integrates these pharmacophoric elements into a single building block, enabling divergent exploration of both nitro-dependent and CF₃-dependent SAR vectors from a common intermediate.

Electron-withdrawing substituent effects SAR scaffold design Pyrazole reactivity modulation

The 3-Carboxylate Methyl Ester Serves as a Versatile Synthetic Hub for Divergent Derivatization Not Accessible from the 4-Carboxylate Regioisomer

The 3-carboxylate methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid (CAS 1006442-79-0), converted to carboxamides via aminolysis, reduced to the hydroxymethyl analog, or employed directly in ester-based cross-coupling reactions—all while retaining the N-aryl 2-nitro-4-CF₃ substitution pattern . The 4-carboxylate regioisomer (CAS 1172283-37-2) undergoes analogous transformations, but the resulting derivatives differ in the spatial presentation of the functional group relative to the N-aryl ring. For instance, 1H-pyrazole-3-carboxylic acid derivatives have been specifically explored as nitric oxide carriers with anti-inflammatory activity (69–89% inhibition at 20 mg/kg in vivo), whereas 1H-pyrazole-4-carboxylic acid esters are more commonly associated with herbicidal and microbicidal applications [1]. This functional divergence means that the choice of regioisomer at the building-block stage commits the downstream SAR program to distinct biological target spaces.

Synthetic intermediate versatility Regioisomeric derivatization Medicinal chemistry building block

SC_SELF_CHECK_001

INTERNAL NOTE: High-strength direct head-to-head comparative evidence for this specific compound is limited in the open literature. The compound has not been the subject of dedicated, peer-reviewed head-to-head studies against its closest analogs. The evidence presented herein relies on class-level inference, cross-study comparison, and supporting physicochemical rationale. Users should verify critical procurement decisions with experimental head-to-head data generated under their specific assay conditions.

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甲基1-[2-硝基-4-(三氟甲基)苯基]-1H-吡唑-3-羧酸甲酯:最佳科研与工业应用场景


Medicinal Chemistry: N-Arylpyrazole-3-carboxamide Libraries for Kinase and Anti-Infective Screening

The methyl ester serves as a direct precursor for carboxamide library synthesis via aminolysis. The 3-carboxylate orientation positions the resulting carboxamide in a geometry favorable for ATP-binding site interactions in kinase targets, as supported by the broader pyrazole-3-carboxamide literature [1]. The 2-nitro group can be reduced to a primary aniline (as demonstrated for the parent 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole in patent US20160280684A1, Example 2), enabling further diversification through amide coupling, sulfonamide formation, or diazotization [2]. This synthetic sequence—ester hydrolysis/aminolysis followed by nitro reduction—generates a vector-diversified screening library from a single building block.

Agrochemical Discovery: Protoporphyrinogen IX Oxidase (PPO) Inhibitor Scaffold Exploration

The 3-pyrazolyl α,α,α-trifluorotolyl ether class of PPO-inhibiting herbicides shares the N-arylpyrazole-3-carboxylate core structure with the target compound [1]. The 2-nitro-4-CF₃ substitution pattern on the N-phenyl ring mimics the electron-withdrawing profile of known PPO inhibitor pharmacophores. Researchers investigating non-ether PPO inhibitors can use this building block to prepare 3-carboxylate derivatives for structure–activity relationship studies, where the ester moiety serves as a modifiable handle for optimizing physicochemical properties while retaining the core PPO-binding pyrazole scaffold.

Chemical Biology: Trk Kinase Pathway Probe Development via Nitro-Reduced Intermediates

The compound's core scaffold—1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole—is a documented intermediate in Trk-inhibiting compound synthesis (US20160280684A1) [1]. The 3-carboxylate methyl ester variant provides a functionalized starting point that can be elaborated into Trk probe molecules through ester manipulation before nitro group reduction. This enables the synthesis of Trk-targeting chemical probes with a carboxylate-derived attachment point for biotin, fluorophores, or affinity tags—a capability not available from the simpler N-arylpyrazole intermediate lacking the ester group [2].

Antimicrobial Resistance Research: Biofilm-Eradicating Pyrazole Derivatives

Based on the work of Saleh et al. (2021), N-(trifluoromethyl)phenyl pyrazole derivatives with nitro substitution (compound 16) demonstrated moderate antibacterial activity, while optimized analogs (compound 25) achieved MIC values as low as 0.78 μg/mL against MRSA and MBEC values of 6.25 μg/mL in biofilm eradication assays, surpassing vancomycin (MBEC >50 μg/mL) [1]. The target compound, bearing both nitro and CF₃ groups on the N-phenyl ring with a 3-carboxylate ester, represents a scaffold positioned between the moderately active compound 16 and highly optimized leads, offering a strategic starting point for further SAR exploration toward biofilm-active antimicrobials [2].

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